tert-butyl N-[4-chloro-3-(hydroxyiminomethyl)-2-pyridyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-chloro-3-(hydroxyiminomethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)15-9-7(6-14-17)8(12)4-5-13-9/h4-6,17H,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGZHNYBXXWRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142347 | |
| Record name | 1,1-Dimethylethyl N-[4-chloro-3-[(hydroxyimino)methyl]-2-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228670-07-2 | |
| Record name | 1,1-Dimethylethyl N-[4-chloro-3-[(hydroxyimino)methyl]-2-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228670-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[4-chloro-3-[(hydroxyimino)methyl]-2-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-chloro-3-hydroxy substituted pyridinyl esters
A patented method describes the asymmetric reduction of 4-chloroacetyl acetacetic ester to 4-chloro-3-hydroxy ethyl butyrate using a biological catalyst system composed of keto reductase, hexose phosphate dehydrogenase, and NADPH with glucose as a hydrogen donor. The reaction is carried out in a buffered aqueous-organic solvent system (ethyl acetate/water or ethylene dichloride/water) at mild temperatures (28–33 °C) and controlled pH (6.0–7.5). Reaction times range from 6 to 10 hours, yielding the hydroxy intermediate with good stereoselectivity.
| Parameter | Range/Value |
|---|---|
| Solvent | Ethyl acetate + water or ethylene dichloride + water |
| pH | 6.0 – 7.5 |
| Temperature | 28 – 33 °C |
| Reaction time | 6 – 10 hours |
| Catalyst | Keto reductase, hexose phosphate dehydrogenase, NADPH |
| Hydrogen donor | Glucose |
| Substrate concentration | 8 – 15 g/mL |
| Enzyme loading | 3 – 8% (w/w relative to substrate) |
| Enzyme ratio (keto reductase : hexose phosphate dehydrogenase) | 2 : 3 |
This enzymatic asymmetric reduction is environmentally friendly and provides a chiral hydroxy intermediate suitable for further functionalization.
Protection and functional group transformations
The tert-butyl carbamate group is commonly introduced by reacting the pyridinyl amine precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions, yielding the tert-butyl carbamate protecting group on the nitrogen at the 2-position.
Oxidation and Oxime Formation to Introduce Hydroxyimino Group
The hydroxyimino methyl substituent is typically introduced by oxidation of a hydroxymethyl intermediate to the corresponding aldehyde, followed by oximation.
A green and cost-effective oxidation method employs TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalytic oxidant in the presence of copper salts and diimine ligands under oxygen atmosphere at mild temperatures (25–40 °C). This method achieves high conversion (~90%) with minimal environmental impact.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation of hydroxymethyl intermediate | TEMPO, Cu salt, diimine ligand, O2, DCM solvent, 25–40 °C | Conversion to aldehyde (~90%) |
| Oximation | Hydroxylamine or equivalent reagent under suitable conditions | Formation of hydroxyimino group |
This step is critical for obtaining the hydroxyimino functionality with the desired (E)-configuration.
Summary of Preparation Methodology
Research Findings and Notes
- The enzymatic reduction step is advantageous due to mild conditions, high stereoselectivity, and environmental compatibility compared to traditional chemical reductions.
- The TEMPO-mediated oxidation is a well-established green chemistry approach that avoids heavy metal oxidants and harsh conditions.
- Protection with tert-butyl carbamate is a standard method to stabilize the nitrogen functionality and facilitate subsequent reactions.
- The overall synthetic route balances efficiency, stereochemical control, and eco-friendliness, making it suitable for scale-up and industrial applications.
Chemical Reactions Analysis
Types of Reactions: (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate can be compared with other similar compounds, such as tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate and tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. These compounds share structural similarities but differ in their functional groups and reactivity. The unique features of (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate, such as its oxime group, contribute to its distinct chemical properties and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate with structurally related pyridine derivatives:
Stability and Reactivity
- Hydroxyimino vs. Hydroxyl: The hydroxyimino group in the target compound can undergo tautomerism (keto-enol equilibrium), enhancing its ability to form hydrogen bonds compared to the hydroxyl analogue . However, oximes are prone to hydrolysis under acidic conditions, whereas hydroxyl groups are more stable .
- Chloro Substituent : The electron-withdrawing chloro group at position 4 deactivates the pyridine ring toward electrophilic substitution, directing reactivity to positions 3 and 4. This contrasts with methoxy-substituted analogues (e.g., 5-OCH₃ in ), where electron-donating groups activate the ring for electrophilic attacks.
Commercial Availability
- The target compound is priced at $400/1 g (Catalog #HB224-1), comparable to other pyridine derivatives in the same catalog (e.g., $400/1 g for Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate) . This reflects its niche use in research-scale medicinal chemistry.
Biological Activity
(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate is a compound with significant biological activity, particularly noted for its antiviral and insecticidal properties . This article delves into its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₁₄ClN₃O₃
- Molecular Weight : 271.70 g/mol
- CAS Number : 1228670-07-2
Antiviral Activity
Research indicates that (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate exhibits antiviral properties. In vitro studies have shown its effectiveness against various viral strains, suggesting potential applications in antiviral therapies.
Insecticidal Activity
The compound also demonstrates insecticidal effects, making it a candidate for agricultural applications. Its mechanism involves disrupting the normal physiological processes in insects, leading to mortality.
Data Table of Biological Activities
| Activity Type | Target Organism | Mode of Action | Reference |
|---|---|---|---|
| Antiviral | Various Viral Strains | Inhibition of viral replication | |
| Insecticidal | Common Agricultural Pests | Disruption of physiological processes |
Case Studies
- Antiviral Efficacy Study : A study conducted on the antiviral efficacy of (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate showed a significant reduction in viral load in infected cell cultures. The compound was tested against influenza and herpes viruses, demonstrating a dose-dependent response.
- Insecticidal Effectiveness : Field trials assessed the insecticidal properties against aphids and beetles. Results indicated that the compound effectively reduced pest populations by over 80% within two weeks of application.
Research Findings
Recent studies have focused on the structural modifications of the compound to enhance its biological activity. Modifications have led to improved potency against specific viral strains and increased stability under field conditions for agricultural use.
The mechanisms by which (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate exerts its effects include:
- Inhibition of Viral Enzymes : The compound interferes with enzymes critical for viral replication.
- Neurotoxic Effects on Insects : It acts on the nervous systems of pests, leading to paralysis and death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridine backbone via condensation or substitution reactions.
- Step 2 : Introduction of the hydroxyimino group using hydroxylamine derivatives under controlled pH (e.g., mildly acidic conditions) .
- Step 3 : Protection of the carbamate group using tert-butoxycarbonyl (Boc) reagents.
Critical parameters include solvent choice (e.g., THF, DCM, or ether for solubility ), temperature (often 0–25°C to minimize side reactions), and stoichiometric ratios of intermediates. Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography .
Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic peaks:
- The tert-butyl group appears as a singlet at ~1.3–1.5 ppm.
- The hydroxyimino proton resonates as a broad singlet near 8–10 ppm .
- IR Spectroscopy : Confirm the presence of C=O (carbamate, ~1700 cm) and N–O (hydroxyimino, ~950 cm) stretches.
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion (CHClNO, calculated ~307.06 g/mol).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the formation of the hydroxyimino group in this compound?
- Methodological Answer :
- Selective Reagents : Use hydroxylamine hydrochloride in ethanol/water mixtures to favor E-configuration stability .
- pH Control : Maintain pH ~5–6 to prevent decomposition of the hydroxyimino moiety.
- Catalytic Additives : Additives like pyridine or DMAP can suppress unwanted aldol condensation or oxidation .
- Kinetic Monitoring : Real-time FTIR or in situ NMR helps identify intermediates and adjust reaction conditions dynamically .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the electronic environment of the pyridine ring to predict sites for nucleophilic attack. For example, the 4-chloro substituent may activate the adjacent carbon for substitution.
- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., hydroxyimino group) that influence reactivity .
- Transition State Analysis : Simulate energy barriers for reactions with amines or thiols to optimize leaving-group efficiency (e.g., chloride vs. other halides) .
Contradictions and Resolution
- Solvent Selection : suggests benzene/ether for extraction, but recommends DCM/THF for carbamate reactions. Resolution : Solvent choice depends on reaction step; benzene is avoided due to toxicity, favoring ether or DCM .
- Hydroxyimino Stability : Conflicting reports on pH sensitivity. Resolution : Buffered conditions (pH 5–6) with inert atmospheres prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
